molecular formula C10H9ClO3 B14055528 1-(3-Carboxyphenyl)-1-chloropropan-2-one

1-(3-Carboxyphenyl)-1-chloropropan-2-one

Cat. No.: B14055528
M. Wt: 212.63 g/mol
InChI Key: HGBIDTCKRIWBFI-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxylic acid group, a phenyl ring, and a chloropropanone moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxyphenyl)-1-chloropropan-2-one typically involves the reaction of 3-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by a chlorination step. The general reaction conditions include:

    Reagents: 3-carboxybenzaldehyde, chloroacetone, acid catalyst (e.g., hydrochloric acid)

    Solvent: Typically an organic solvent like ethanol or methanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Amines or thioethers

Scientific Research Applications

1-(3-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Carboxyphenyl)-2-chloropropan-1-one: Similar structure but with the chlorine atom on a different carbon.

    1-(3-Carboxyphenyl)-1-bromopropan-2-one: Bromine instead of chlorine.

    1-(3-Carboxyphenyl)-1-hydroxypropan-2-one: Hydroxyl group instead of chlorine.

Uniqueness

1-(3-Carboxyphenyl)-1-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential biological activity. The presence of both a carboxylic acid and a chloropropanone moiety allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

3-(1-chloro-2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H9ClO3/c1-6(12)9(11)7-3-2-4-8(5-7)10(13)14/h2-5,9H,1H3,(H,13,14)

InChI Key

HGBIDTCKRIWBFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)C(=O)O)Cl

Origin of Product

United States

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